

Globotriose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Globotriose*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **globotriose**, a biologically significant trisaccharide. This document covers its nomenclature and synonyms, biochemical roles, relevant experimental protocols, and key quantitative data, serving as a vital resource for professionals in research and drug development.

Nomenclature and Synonyms

Globotriose is a trisaccharide composed of two galactose residues and one glucose residue. Its systematic and common names, along with various synonyms, are crucial for accurate identification in scientific literature and databases.

Identifier Type	Identifier	Source
IUPAC Name	α -D-Galactopyranosyl-(1 \rightarrow 4)- β -D-galactopyranosyl-(1 \rightarrow 4)- D-glucose	[1][2]
Systematic Name	O- α -D-Galactopyranosyl- (1 \rightarrow 4)-O- β -D- galactopyranosyl-(1 \rightarrow 4)-D- glucose	[1][2]
Common Abbreviation	Gb3	[1][2]
Other Synonyms	Pk antigen, CD77, Ceramide trihexoside (when attached to a ceramide)	[3]
Chemical Formula	C18H32O16	[4]
CAS Number	66580-68-5	[4]

Biochemical Roles and Signaling Pathways

Globotriose, primarily as a component of the glycosphingolipid globotriaosylceramide (Gb3), plays a critical role in various cellular processes, including signal transduction and as a receptor for toxins and pathogens.

Biosynthesis and Catabolism

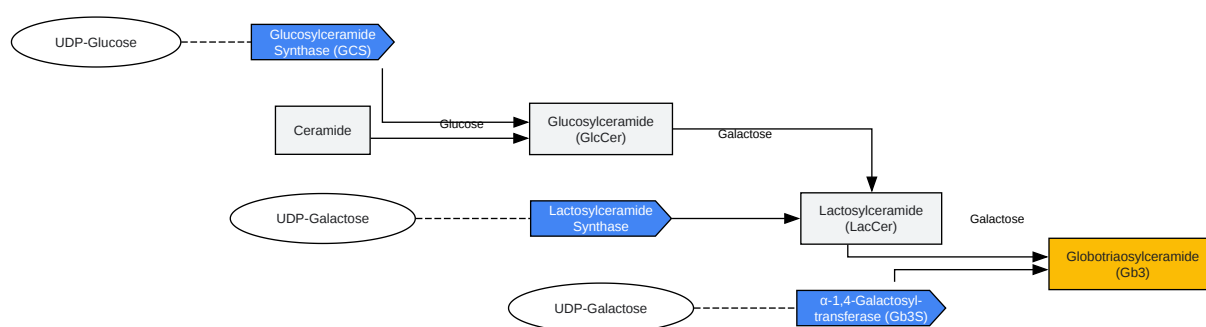
The synthesis and degradation of globotriaosylceramide (Gb3) are tightly regulated enzymatic processes occurring in the Golgi apparatus and lysosomes, respectively.

Biosynthesis of Globotriaosylceramide (Gb3):

The synthesis of Gb3 begins with the formation of ceramide in the endoplasmic reticulum. The subsequent glycosylation steps occur in the Golgi apparatus:

- Glucosylceramide (GlcCer) formation: Glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide.[5]

- Lactosylceramide (LacCer) formation: Lactosylceramide synthase (a β -1,4-galactosyltransferase) adds a galactose residue from UDP-galactose to GlcCer.[5]
- Globotriaosylceramide (Gb3) formation: α -1,4-galactosyltransferase (Gb3 synthase) transfers a galactose residue from UDP-galactose to LacCer, completing the synthesis of Gb3.[5]

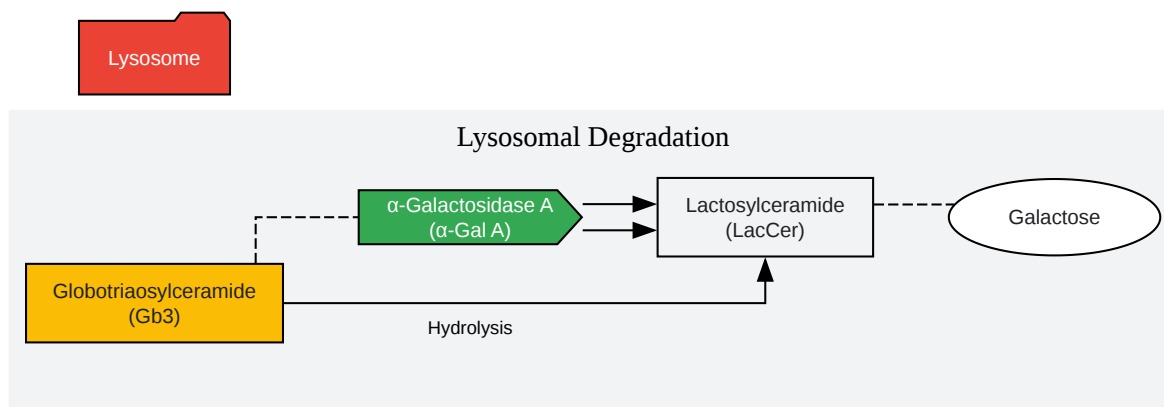


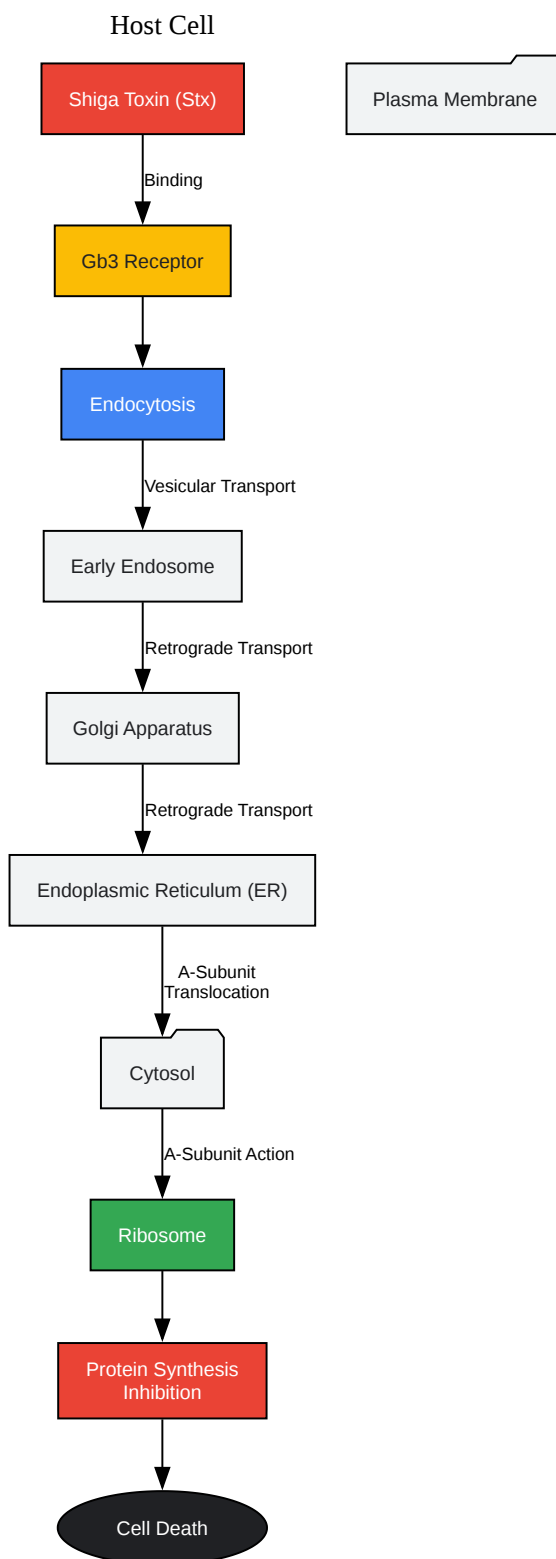
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Biosynthesis of Globotriaosylceramide (Gb3).

Catabolism of Globotriaosylceramide (Gb3):

The degradation of Gb3 occurs in the lysosome and is catalyzed by the enzyme α -galactosidase A (α -Gal A). This enzyme sequentially removes the terminal α -linked galactose residue from Gb3.[1] A deficiency in α -galactosidase A leads to the accumulation of Gb3 in lysosomes, causing the X-linked lysosomal storage disorder known as Fabry disease.[1][6]





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- To cite this document: BenchChem. [Globotriose: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671595#globotriose-nomenclature-and-synonyms]

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